Cetirizine 3-chloro impurity

Descripción

Contextualization as a Synthetic Chemical Derivative

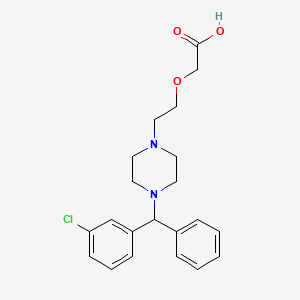

3-Chlorocetirizine is a synthetic chemical compound and a structural derivative of the second-generation antihistamine, cetirizine (B192768). ontosight.ai Its defining feature is the substitution of a chlorine atom at the 3-position on the phenyl ring of the core cetirizine structure. ontosight.ai This modification distinguishes it from its parent compound, cetirizine, which is chlorinated at the 4-position of a different phenyl ring.

Chemically, it is known by its IUPAC name, 2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid. It is often handled in its dihydrochloride (B599025) salt form for stability and ease of use in laboratory settings. simsonpharma.com The synthesis of 3-Chlorocetirizine typically arises as an impurity or by-product during the industrial manufacturing process of levocetirizine (B1674955), the active (R)-enantiomer of cetirizine. Its formation can occur through the chlorination of cetirizine during synthesis.

| Property | 3-Chlorocetirizine | 3-Chlorocetirizine Dihydrochloride | Cetirizine |

|---|---|---|---|

| IUPAC Name | 2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | 2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride simsonpharma.com | (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid |

| CAS Number | 1232460-31-9 simsonpharma.comlgcstandards.com | 1232460-29-5 simsonpharma.comsynzeal.com | 83881-51-0 synzeal.com |

| Molecular Formula | C₂₁H₂₅ClN₂O₃ simsonpharma.comaksci.com | C₂₁H₂₅ClN₂O₃·2HCl simsonpharma.com | C₂₁H₂₅ClN₂O₃ synzeal.com |

| Molecular Weight (g/mol) | 388.89 simsonpharma.com | 461.81 simsonpharma.com | 388.89 synzeal.com |

Significance as a Research Compound and Pharmaceutical Reference Material

The primary role of 3-Chlorocetirizine is not therapeutic but analytical. It serves as a critical research compound and is classified as a pharmaceutical reference material or standard. lgcstandards.comnovachem.com.au In the pharmaceutical industry, reference standards are essential for quality control (QC) and assurance. 3-Chlorocetirizine is specifically used to identify and quantify impurities during the production of cetirizine and levocetirizine. synzeal.com

By using 3-Chlorocetirizine as a reference, pharmaceutical manufacturers can ensure that their final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies. Its availability from specialized suppliers, complete with a Certificate of Analysis, underscores its importance in analytical method development, validation, and ensuring the consistency and safety of commercial batches of the related antihistamine drugs. synzeal.comnovachem.com.au

Role in Structure-Activity Relationship Investigations of Chlorinated Analogs

3-Chlorocetirizine is a valuable tool for medicinal chemists studying structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity. The introduction of a chlorine atom at a specific position, as seen in 3-Chlorocetirizine, can significantly alter a molecule's properties, including its receptor binding affinity, selectivity, and metabolic pathway. ontosight.ai

By comparing the pharmacological profiles of cetirizine, levocetirizine, and chlorinated analogs like 3-Chlorocetirizine, researchers can gain insights into the pharmacophore of H1-receptor antagonists. ontosight.ai This knowledge is crucial for the rational design of new antihistamines that may offer improved efficacy or a more favorable safety profile. ontosight.ai For instance, research into other classes of compounds has shown that the position and type of halogen substituent can be an essential requirement for biological activity, turning a compound from an agonist to an antagonist or altering its potency. nih.gov The study of analogs like 3-Chlorocetirizine contributes to this fundamental understanding in drug development.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDBOSZFDKRHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151554 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232460-31-9 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232460-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232460319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F63N9S45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 3 Chlorocetirizine

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing 3-Chlorocetirizine revolve around the direct chlorination of cetirizine (B192768) or the synthesis from chlorinated precursors.

Chlorination of Cetirizine

A common and direct approach to obtaining 3-Chlorocetirizine is through the electrophilic chlorination of cetirizine. This method introduces a chlorine atom onto the phenyl ring of the benzhydryl group.

One established protocol involves the reaction of cetirizine with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction is typically performed in a suitable solvent like dichloromethane (B109758) and may require reflux conditions to proceed to completion. Following the reaction, purification of the resulting 3-Chlorocetirizine is often achieved through recrystallization.

Table 1: Reaction Conditions for Chlorination of Cetirizine

| Parameter | Condition |

| Starting Material | Cetirizine |

| Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Solvent | Dichloromethane |

| Temperature | Reflux |

| Purification Method | Recrystallization |

This table summarizes a common method for the chlorination of cetirizine to produce 3-Chlorocetirizine.

Precursor Synthesis and Intermediate Transformations

An alternative to direct chlorination involves building the 3-Chlorocetirizine molecule from precursors that already contain the desired chloro-substitution. This multi-step approach offers control over the position of the chlorine atom.

The synthesis of cetirizine itself begins with the reaction of 4-chlorobenzhydrol (B192747) with piperazine (B1678402), followed by a reaction with ethyl chloroacetate. For the synthesis of 3-Chlorocetirizine, a similar pathway would be followed, but starting with a (3-chlorophenyl)phenylmethanol derivative.

A general precursor synthesis for cetirizine analogs involves the formation of a piperazine core through nucleophilic substitution or coupling reactions. For instance, reacting a substituted benzhydryl chloride with a piperazine derivative under basic conditions (e.g., using potassium carbonate or triethylamine) is a key step. google.com The ethoxyacetic acid side chain is then introduced via alkylation.

Reaction Mechanisms Involved in Formation

The formation of 3-Chlorocetirizine via the chlorination of cetirizine likely proceeds through an electrophilic aromatic substitution mechanism. The chlorinating agent, activated by the reaction conditions, generates an electrophilic chlorine species that attacks the electron-rich phenyl ring of the benzhydryl moiety. The substitution pattern is directed by the existing groups on the aromatic ring.

In syntheses starting from precursors, the key reaction mechanisms include nucleophilic substitution for the formation of the piperazine core and the attachment of the ethoxyacetic acid side chain.

Optimization Strategies for Chemical Yield and Purity

Optimizing the synthesis of cetirizine analogs, which is relevant to 3-Chlorocetirizine, involves several strategies to enhance both yield and purity.

Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can improve the efficiency of coupling reactions. For instance, DMF has been shown to increase piperazine reactivity compared to tetrahydrofuran (B95107) (THF).

Catalyst Selection: The use of catalysts can significantly enhance reaction rates and yields. Palladium catalysts, for example, are effective in cross-coupling reactions, while phase-transfer catalysts can improve the kinetics of alkylation.

Reaction Conditions: Careful control of reaction parameters such as temperature and stoichiometry is essential. Design of Experiments (DOE) can be employed to systematically optimize these variables.

Purification Techniques: To achieve high purity, various purification methods are employed. These include recrystallization and column chromatography.

Industrial-Scale Synthesis Considerations

The industrial production of cetirizine and its analogs, including 3-Chlorocetirizine, follows similar synthetic routes as in the laboratory but on a much larger scale. This scale-up introduces specific considerations:

Reagents and Solvents: Industrial-grade reagents and solvents are utilized.

Process Control: Automated reactors and precise control of reaction parameters are implemented to ensure high yield and purity of the final product.

Purification: Industrial-scale purification techniques such as recrystallization and chromatography are crucial for removing impurities and meeting regulatory standards.

Stereochemical Control in Analogous Syntheses

Cetirizine is a racemic mixture, containing both (R)- and (S)-enantiomers. wikipedia.orgguidetopharmacology.org The (R)-enantiomer, known as levocetirizine (B1674955), is the more active form. While the provided information does not specifically detail stereochemical control in the synthesis of 3-Chlorocetirizine, the synthesis of chiral antihistamines like levocetirizine often involves stereoselective synthesis or the resolution of a racemic mixture. researchgate.net For example, the synthesis of (S)-cetirizine has been approached through the use of chiral auxiliaries like (R)-tert-butylsulfinamide. ymerdigital.com Such strategies could potentially be adapted for the stereospecific synthesis of enantiomers of 3-Chlorocetirizine if required.

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds like cetirizine and its analogs aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. snu.ac.kr While specific studies on the green synthesis of 3-Chlorocetirizine are not prevalent, the principles applied to cetirizine synthesis are directly relevant.

One significant green approach involves the catalytic oxidation of a hydroxyzine (B1673990) analog to produce the final carboxylic acid. A patented method describes the direct oxidation of hydroxyzine to cetirizine using a Pd-M/C catalyst (where M can be another metal) and oxygen or air in a mixed solvent system. researchgate.netgoogle.com This process achieves high conversion rates (95-99%) and selectivity (90-98%), offering a greener alternative to traditional oxidation methods that may use stoichiometric amounts of heavy metal oxidants. researchgate.netgoogle.com This catalytic route avoids the use of more toxic reagents like chloroethanol. google.com

Another green strategy focuses on simplifying the process and reducing waste streams. A method for cetirizine hydrochloride preparation utilizes an ion-exchange resin to convert the cetirizine sodium salt into the final product. google.com This approach reduces the number of synthetic steps, shortens reaction times, and lowers energy consumption and pollution. google.com

Solvent choice is a key aspect of green chemistry. Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives. For instance, syntheses have been developed using solvents like DMF, DMAC, or DMSO under milder conditions (40-60 °C), which also improves safety. google.com Furthermore, the development of solvent-free reaction conditions, as demonstrated in the synthesis of other heterocyclic compounds, represents a significant advancement in green chemistry. innovareacademics.in

The table below compares a conventional synthetic route for cetirizine with a greener, catalytic oxidation approach, highlighting the advantages from a green chemistry perspective. These principles are applicable to the synthesis of 3-Chlorocetirizine.

| Feature | Conventional Route (e.g., from 4-chlorobenzhydryl chloride) | Greener Route (Catalytic Oxidation of Hydroxyzine) |

| Starting Material | 4-chlorobenzhydryl chloride, piperazine, chloroacetic acid derivative ymerdigital.com | Hydroxyzine researchgate.netgoogle.com |

| Key Transformation | Multi-step alkylations | Single-step catalytic oxidation google.com |

| Catalyst | Phase-transfer catalysts (sometimes) acs.org | Pd-M/C (Palladium-metal on carbon) google.com |

| Oxidant | N/A (alkylation-based) | Air or Oxygen google.com |

| Byproducts | Stoichiometric salts from neutralization steps | Primarily water |

| Atom Economy | Lower, due to multiple steps and protecting groups | Higher, as it's a more direct conversion snu.ac.kr |

| Environmental Impact | Use of halogenated intermediates and potentially more solvents google.com | Avoids some hazardous reagents; catalytic process reduces waste researchgate.netgoogle.com |

Advanced Analytical and Structural Elucidation of 3 Chlorocetirizine

Spectroscopic Methods for Detailed Structural Determination

The precise chemical structure of 3-Chlorocetirizine, an impurity found during the synthesis of Levocetirizine (B1674955), is confirmed through a combination of advanced spectroscopic techniques. researchgate.net These methods provide a detailed map of the molecule's atomic arrangement and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Chlorocetirizine. While specific ¹H and ¹³C NMR spectral data for 3-Chlorocetirizine are not widely published in readily available literature, the analysis of its parent compound, Cetirizine (B192768), and related impurities provides a strong basis for predicting its spectral characteristics. For Cetirizine and its derivatives, techniques such as ¹H NMR and ¹³C NMR are standard for confirming the structural integrity and identifying impurities. glppharmastandards.com Advanced 2D NMR experiments, including COSY, HSQC, and HMBC, would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the 3-Chlorocetirizine molecule, particularly the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and fragmentation pattern of 3-Chlorocetirizine. The molecular formula of 3-Chlorocetirizine is C₂₁H₂₅ClN₂O₃, with a monoisotopic mass of approximately 388.155 g/mol . uni.lunih.gov In mass spectrometry, the molecule would exhibit a characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio). ulethbridge.ca

Under electron impact (EI) ionization, the molecule fragments in a predictable manner. The peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion [M]⁺. savemyexams.com Predicted collision cross-section values can further aid in its identification. uni.lu The fragmentation of the piperazine (B1678402) ring and the cleavage of the ether linkage are expected to be prominent fragmentation pathways, yielding specific daughter ions that help confirm the structure. msu.eduuab.edu

Predicted Collision Cross Section (CCS) Data for 3-Chlorocetirizine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 389.16264 | 192.7 |

| [M+Na]⁺ | 411.14458 | 205.9 |

| [M+NH₄]⁺ | 406.18918 | 199.2 |

| [M+K]⁺ | 427.11852 | 198.1 |

| [M-H]⁻ | 387.14808 | 196.7 |

| [M+Na-2H]⁻ | 409.13003 | 200.0 |

| [M]⁺ | 388.15481 | 195.9 |

| [M]⁻ | 388.15591 | 195.9 |

This data is based on predictive models and provides a reference for experimental verification. uni.lu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the various functional groups present in the 3-Chlorocetirizine molecule. glppharmastandards.com The IR spectrum of a related compound, Cetirizine Hydrochloride, shows characteristic absorption bands that can be extrapolated to 3-Chlorocetirizine. researchgate.net Key expected absorptions for 3-Chlorocetirizine would include:

O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds. msu.edu

C=O Stretch: A strong absorption corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch: Absorption from the ether linkage.

C-N Stretch: Absorption from the piperazine ring. msu.edu

C-Cl Stretch: Absorption indicating the presence of the chlorine atom on the aromatic ring.

The precise frequencies of these vibrations provide a molecular fingerprint, confirming the presence of these functional groups within the structure. spectra-analysis.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating 3-Chlorocetirizine from its parent compound and other related substances, as well as for assessing its purity. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Cetirizine and its impurities. nih.gov Several HPLC methods have been developed and validated for the determination of Cetirizine and its related compounds. nih.gov These methods are typically stability-indicating, specific, accurate, and precise. nih.gov

A typical reversed-phase HPLC method would utilize a C18 column. ingentaconnect.comiosrphr.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). iosrphr.orggoogle.com Gradient or isocratic elution can be employed to achieve optimal separation of all components. ingentaconnect.com Detection is commonly performed using a UV detector, often set at a wavelength around 230 nm. nih.govnih.gov

Example HPLC Method Parameters for Cetirizine and Related Substances Analysis

| Parameter | Condition |

| Chromatographic System | Hypersil BDS C18, 5 µm column (4.6 x 250 mm) nih.gov |

| Mobile Phase | 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v) nih.gov |

| pH | 5.5 nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 230 nm nih.gov |

| Injection Volume | 20 µL iosrphr.org |

Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. iosrphr.org The limits of detection (LOD) and quantitation (LOQ) for related impurities are typically in the sub-microgram per milliliter range. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive and accurate alternative for the separation and quantification of Cetirizine and its chlorinated derivatives. This technique is particularly useful for quality control in pharmaceutical manufacturing.

For the analysis of Cetirizine and related compounds, HPTLC is performed on silica (B1680970) gel 60 F254 plates. nih.gov A representative mobile phase for separating Cetirizine from other components is a mixture of ethyl acetate (B1210297), methanol, and ammonia (B1221849) solution. nih.gov After development, the spots are visualized under UV light, and densitometry is used for quantification. nih.gov

HPTLC Method Details for Cetirizine Analysis

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 HPTLC plates nih.gov |

| Mobile Phase | Ethyl acetate : methanol : ammonia solution (25%) (14 : 3 : 2 v/v/v) nih.gov |

| Development Distance | 80 mm nih.gov |

| Detection | UV at 230 nm nih.gov |

| R_f Value (Cetirizine) | ~0.30 nih.gov |

This HPTLC method has been validated for linearity, precision, and accuracy, demonstrating its suitability for the analysis of these compounds. nih.gov

Chiral Chromatography for Stereoisomer Separation

3-Chlorocetirizine, chemically named (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy] acetic acid, is a chiral compound existing as a racemic mixture of two enantiomers. simsonpharma.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. registech.com While they possess identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological and toxicological profiles, making their separation and individual analysis critical in pharmaceutical development. registech.com

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most common and effective technique for separating enantiomers. molnar-institute.comnih.gov The fundamental principle of this technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). registech.com These interactions form transient diastereomeric complexes, leading to different retention times for each enantiomer and thus enabling their separation. registech.com

Commonly used CSPs for separating a broad range of chiral compounds include those based on polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives. registech.commdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. registech.commdpi.com While specific validated methods for the chiral separation of 3-Chlorocetirizine are not detailed in publicly available literature, the general approach would involve screening various CSPs and mobile phase compositions to identify conditions that provide adequate resolution between the (R)- and (S)-enantiomers. nih.govchiraltech.com

Crystallographic Studies for Solid-State Structure

As of the current body of scientific literature, no specific crystallographic studies for 3-Chlorocetirizine have been published. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such a study would provide invaluable data on the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This information is fundamental for understanding the compound's physicochemical properties, such as solubility and stability, and for confirming its absolute configuration if a single enantiomer were to be crystallized. While characterization data such as X-ray Powder Diffraction (XRPD) exists for the parent compound, Cetirizine Dihydrochloride (B599025), this cannot be extrapolated to its 3-chloro derivative. scribd.com

Analytical Methodologies for Impurity Profiling and Quantification

3-Chlorocetirizine is primarily categorized and monitored as a process-related impurity in the synthesis of Cetirizine and Levocetirizine. scribd.compharmaffiliates.compharmaffiliates.com The International Conference on Harmonization (ICH) defines an impurity as any component of a drug product that is not the chemical entity defined as the drug substance or an excipient. biomedres.us The identification and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. biomedres.usijprajournal.com

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for the impurity profiling of Cetirizine and its related substances, including 3-Chlorocetirizine. scribd.comnih.gov Regulatory documents and analytical methods outline specific limits for impurities. For instance, in Cetirizine Dihydrochloride, the limit for the 3-Chlorocetirizine impurity has been set at not more than 0.10%. scribd.com

The development and validation of an analytical method for impurity profiling involves several key steps. indocoanalyticalsolutions.com A typical reversed-phase HPLC (RP-HPLC) method for quantifying 3-Chlorocetirizine as an impurity would be validated for specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net The method's sensitivity is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For related impurities of cetirizine, LOD values have been reported in the range of 0.08-0.26 µg/ml and LOQ values in the range of 0.28-0.86 µg/ml. nih.govresearchgate.net

Table 1: Summary of Analytical Methodologies for Impurity Quantification

| Parameter | Method Details |

| Technique | High-Performance Liquid Chromatography (HPLC) scribd.comnih.gov |

| Mode | Reversed-Phase (RP-HPLC) nih.gov |

| Stationary Phase | Hypersil BDS C18, 5 µm column (4.6 x 250 mm) nih.gov |

| Mobile Phase | A mixture of 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (12:5:2:1, v/v/v/v) at pH 5.5 has been used for related impurities. nih.gov |

| Detection | UV Spectrophotometry, typically at a wavelength of 230 nm nih.gov |

| Quantification Limit | For related impurities of Cetirizine, LOQ values are in the range of 0.28-0.86 µg/ml. nih.govresearchgate.net The specific limit for 3-Chlorocetirizine in Cetirizine Dihydrochloride is ≤ 0.10%. scribd.com |

In Vitro Pharmacological Investigations and Molecular Interactions of 3 Chlorocetirizine

In Vitro Receptor Binding Affinity Studies

Histamine (B1213489) H1 Receptor Antagonism Profiling

3-Chlorocetirizine, a derivative of cetirizine (B192768), functions as a selective antagonist of the peripheral histamine H1 receptor. This antagonistic action is the primary mechanism by which it mitigates allergic symptoms. The introduction of a chlorine atom into the cetirizine structure is believed to enhance its binding affinity and selectivity for the H1 receptor.

Table 1: Comparative H1 Receptor Binding Affinities of Cetirizine and its Enantiomers

| Compound | Ki (nM) |

|---|---|

| Levocetirizine (B1674955) | 3 |

| Cetirizine | 6 |

| (S)-cetirizine | 100 |

Data sourced from Gillard et al., 2001. ucl.ac.be

Selectivity Against Other Receptor Targets

Cetirizine and its active enantiomer, levocetirizine, demonstrate a high degree of selectivity for the H1 receptor. ucl.ac.be Studies have shown that they have a 600-fold or greater selectivity for the H1 receptor compared to a wide range of other receptors, including muscarinic acetylcholine, serotonin, dopamine, and α-adrenergic receptors. ucl.ac.bewikipedia.org In vitro receptor binding studies of cetirizine have shown no significant affinity for histamine receptors other than the H1 receptor. drugbank.com While direct studies on 3-Chlorocetirizine's selectivity are not detailed in the provided results, its structural similarity to cetirizine suggests it likely retains a high selectivity for the H1 receptor, a characteristic that minimizes certain side effects associated with first-generation antihistamines.

In Vitro Enzyme Inhibition Studies

There is no documented evidence within the provided search results to suggest that 3-Chlorocetirizine has been investigated for its in vitro enzyme inhibition properties.

Cell-Based Assays for Molecular and Cellular Response

Inhibition of Histamine Release in Cellular Models

In vitro experiments utilizing human mast cells have indicated that 3-Chlorocetirizine can inhibit the release of histamine following allergen exposure, supporting its function as an effective antihistamine. The molecular targets for this action are the H1 receptors present on the surface of various cells, including mast cells and basophils. By blocking these receptors, 3-Chlorocetirizine prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. Studies on the parent compound, cetirizine, have shown that it can inhibit histamine release in a concentration-dependent manner from human lung and tonsil mast cells. nih.gov

Modulation of Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-alpha)

Research indicates that 3-Chlorocetirizine may possess anti-inflammatory properties beyond its H1 receptor antagonism. It has been suggested that the compound can modulate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha). This modulation is thought to occur through the inhibition of pathways like NF-κB, which are central to inflammatory responses. In vitro studies have reportedly found that 3-Chlorocetirizine suppresses the release of these pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory conditions.

Assessment of Antioxidant Activity in Cellular Systems

Preliminary research indicates that 3-Chlorocetirizine possesses antioxidant properties. The evaluation of such activity in a cellular context is typically performed using established methods like the Cellular Antioxidant Activity (CAA) assay. zen-bio.comabcam.com This assay measures the ability of a compound to prevent the oxidation of a probe dye within cells.

The general principle involves pre-loading adherent cells, such as HeLa cells, with a cell-permeable probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). abcam.com Inside the cell, this non-fluorescent molecule is deacetylated to 2',7'-dichlorofluorescin (DCFH). A free radical initiator is then introduced, which generates reactive oxygen species (ROS) that oxidize DCFH into the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). zen-bio.comabcam.com The presence of an antioxidant compound like 3-Chlorocetirizine would scavenge the ROS, thereby inhibiting the formation of DCF and reducing the fluorescence signal. zen-bio.com The antioxidant capacity is quantified by measuring the fluorescence over time and comparing the protective effect of the test compound to a known antioxidant standard, such as Quercetin. abcam.com

Table 1: Cellular Antioxidant Activity (CAA) Assay Principle

| Step | Description |

|---|---|

| 1. Cell Seeding | Adherent cells are cultured in a microplate until confluent. |

| 2. Probe & Compound Incubation | Cells are co-incubated with the DCFH-DA probe and the test compound (e.g., 3-Chlorocetirizine). |

| 3. Radical Initiation | A free radical initiator is added to induce the generation of Reactive Oxygen Species (ROS). |

| 4. Oxidation & Fluorescence | ROS oxidizes the intracellular DCFH probe to the fluorescent DCF. |

| 5. Measurement | Fluorescence is measured kinetically. Antioxidant activity is proportional to the reduction in the fluorescence signal compared to a control. |

Inhibition of Specific Inflammatory Pathways (e.g., NF-κB)

In vitro studies have revealed that 3-Chlorocetirizine possesses anti-inflammatory properties that extend beyond its histamine receptor antagonism. Research indicates that the compound can suppress the nuclear factor-kappa B (NF-κB) signaling pathway. The inhibition of NF-κB is a significant mechanism for controlling inflammation, as this pathway regulates the expression of numerous pro-inflammatory genes. By suppressing this pathway, 3-Chlorocetirizine can modulate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha).

This mechanism of action is analogous to that of its parent compound, cetirizine, which also exhibits anti-inflammatory effects independent of H1 receptor blockade through the suppression of the NF-κB pathway. wikipedia.org This activity contributes to a reduction in the recruitment of inflammatory cells and the expression of adhesion molecules like VCAM-1, which is relevant in inflammatory conditions. wikipedia.org

Structure-Activity Relationship (SAR) Investigations Based on In Vitro Data

Structure-activity relationship (SAR) studies for 3-Chlorocetirizine focus on understanding how its specific chemical structure, particularly the addition of a chlorine atom, influences its pharmacological activity compared to its parent compounds.

Impact of Chlorination on Receptor Binding and Potency

The primary structural difference between 3-Chlorocetirizine and its parent compound, cetirizine, is the presence of a chlorine atom at the 3-position of one of the phenyl rings in the benzhydryl moiety. This modification has a notable impact on the molecule's interaction with its biological target, the histamine H1 receptor.

Comparative Analysis with Parent Compounds and Analogs In Vitro

An in vitro comparison of 3-Chlorocetirizine with its parent compound (cetirizine) and its active enantiomer (levocetirizine) highlights the subtleties of its structure-activity relationship. Cetirizine is a racemic mixture, while levocetirizine is the single, more active R-enantiomer.

Levocetirizine exhibits a significantly higher binding affinity (Ki) for the H1 receptor (Ki ≈ 3.4 nM) compared to racemic cetirizine (Ki ≈ 6.3 nM). wikipedia.org While a specific Ki value for 3-Chlorocetirizine is not consistently reported, its potency is noted to be slightly higher than that of cetirizine, suggesting the chlorination positively influences its interaction with the receptor. The compound functions as a selective H1 receptor antagonist, effectively blocking the action of histamine.

Table 2: In Vitro Comparative Analysis of Cetirizine Analogs

| Compound | Key Structural Feature | H1 Receptor Binding Affinity (Ki) | In Vitro Potency Notes |

|---|---|---|---|

| Cetirizine | Racemic mixture (R- and S-enantiomers) | ~6 nM wikipedia.org | Standard second-generation antihistamine. wikipedia.org |

| Levocetirizine | R-enantiomer of Cetirizine | ~3.4 nM | Exhibits approximately 2-fold higher affinity for the H1 receptor than Cetirizine. |

| 3-Chlorocetirizine | Chlorine atom at the 3-position of a phenyl ring | Not specified, but potency is enhanced relative to Cetirizine | Chlorination may enhance receptor binding affinity and selectivity. Showed slightly higher potency in inhibiting histamine-induced responses than Cetirizine. |

Theoretical and Computational Chemistry Studies of 3 Chlorocetirizine

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced therapeutic properties.

A comparative in vitro study indicated that 3-Chlorocetirizine may exhibit slightly higher potency in inhibiting histamine-induced responses than its parent compound, cetirizine (B192768). Despite this finding, dedicated QSAR studies to model the in vitro activities of 3-Chlorocetirizine and its analogs are not readily found in the public scientific literature.

Methodologically, 3D-QSAR studies have been conducted on other series of piperazine (B1678402) derivatives with antihistamine effects. koreascience.kr These studies have successfully correlated steric and electrostatic fields of the molecules with their biological activity, demonstrating the utility of the approach in this class of compounds. koreascience.kr For instance, a CoMFA (Comparative Molecular Field Analysis) on piperazine analogs revealed that electrostatic and steric factors, but not hydrophobicity, were key determinants of their antagonistic effects. koreascience.kr Such methodologies could be applied to a series of cetirizine derivatives, including 3-Chlorocetirizine, to build predictive models for H1 receptor antagonism.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. Mapping the energy landscape helps to identify the most stable, low-energy conformations that a molecule is likely to adopt, which is critical for understanding its interaction with a receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can predict molecular geometry, charge distribution, orbital energies (like HOMO and LUMO), and reactivity indicators.

While it has been suggested that computational models like DFT could be used to validate spectral data for derivatives of 3-Chlorocetirizine, no specific studies employing quantum chemical calculations to analyze the electronic structure or predict the reactivity of 3-Chlorocetirizine were found in the literature search. Such calculations could provide valuable insights into how the chlorine substituent at the 3-position alters the electron distribution on the phenyl ring and influences the molecule's intermolecular interactions, which are key to its binding affinity at the H1 receptor.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug-receptor studies, MD simulations can provide detailed information about the stability of the ligand-receptor complex, the flexibility of the binding pocket, and the specific interactions that maintain the bound state.

There are no specific molecular dynamics simulation studies focused on 3-Chlorocetirizine complexed with the histamine (B1213489) H1 receptor in the available literature. However, MD simulations have been instrumental in studying the H1 receptor system with other ligands. For example, microsecond-scale MD simulations were used to model the binding process of histamine to the H1 receptor, revealing the crucial role of extracellular loop 2 in the initial recognition process and confirming the stability of the final binding pose. nih.govresearchgate.net Similar studies have been performed for other antihistamines, like cloperastine (B1201353) derivatives, to analyze the stability of the predicted protein-ligand complex. rsc.org These examples highlight the potential of MD simulations to elucidate the dynamic behavior and stability of 3-Chlorocetirizine at its target receptor, should such studies be undertaken.

Chemical Reactivity, Stability, and Degradation Pathways of 3 Chlorocetirizine

Chemical Degradation Pathways and Mechanisms

Forced degradation studies, which intentionally expose a drug substance to stress conditions like pH, light, and oxidizing agents, are crucial for identifying potential degradation products and pathways. ijrpp.combiopharminternational.com While specific comprehensive studies on 3-Chlorocetirizine are limited, its degradation pathways can be inferred from its chemical structure and from studies on its parent compound, cetirizine (B192768). nih.govnih.gov The primary degradation pathways for 3-Chlorocetirizine include oxidation, reduction, and nucleophilic substitution.

Oxidation of 3-Chlorocetirizine can be accomplished using common oxidizing agents. The reaction typically targets the nitrogen atoms within the piperazine (B1678402) ring or other susceptible parts of the molecule. Studies on cetirizine have shown that oxidation is a significant degradation pathway. nih.govnih.gov For instance, degradation of cetirizine in formulations containing polyethylene (B3416737) glycol (PEG) was found to result from reactive peroxide intermediates, leading to the formation of cetirizine N-oxide. nih.gov A similar pathway is plausible for 3-Chlorocetirizine.

Table 1: Oxidation of 3-Chlorocetirizine

| Reaction Type | Common Reagents | Potential Products | Reference |

|---|

Reduction reactions of 3-Chlorocetirizine can be performed using standard reducing agents. These reactions can potentially affect the carboxylic acid group or other functional groups within the molecule, leading to the formation of alcohols or amines.

Table 2: Reduction of 3-Chlorocetirizine

| Reaction Type | Common Reagents | Potential Products | Reference |

|---|

The chlorine atom attached to the phenyl group in 3-Chlorocetirizine can be replaced through nucleophilic substitution reactions. In these reactions, a nucleophile—a species with a lone pair of electrons—attacks the carbon atom bonded to the halogen (the leaving group), resulting in the substitution of the halogen. chemguide.co.ukrammohancollege.ac.insavemyexams.com For example, heating with an aqueous solution of sodium hydroxide (B78521) can replace the chlorine atom with a hydroxyl (-OH) group, forming an alcohol. chemguide.co.uk The reaction rate and mechanism (Sɴ1 or Sɴ2) would depend on the specific substrate structure and reaction conditions. chemguide.co.ukbyjus.com

Table 3: Nucleophilic Substitution of 3-Chlorocetirizine

| Reaction Type | Common Reagents | Potential Products | Reference |

|---|

Reduction Reactions and Products

Stability Under Various Chemical Conditions (e.g., hydrolytic, photolytic)

The stability of a pharmaceutical compound under different environmental conditions is a critical quality attribute. ijrpp.com 3-Chlorocetirizine is reported to be stable under recommended storage temperatures and pressures. aksci.com However, it is incompatible with strong oxidizing agents and can decompose at high temperatures to produce hazardous products such as carbon oxides, hydrogen chloride, and nitrogen oxides. aksci.com

Forced degradation studies on the parent compound, cetirizine, provide insight into the potential stability of its 3-chloro derivative. Cetirizine has been shown to degrade under various stress conditions, including:

Hydrolytic Conditions : Degradation occurs under both acidic and basic hydrolysis, particularly at elevated temperatures. nih.gov However, some studies indicate that cetirizine is relatively stable under basic conditions, even at high concentrations of NaOH, but is unstable in strong acidic conditions. nih.gov

Photolytic Conditions : Exposure to light, including shed sunlight and UV radiation, leads to degradation. nih.govnih.gov Studies on the degradation of cetirizine by UV and UV/chlorine treatment have identified the roles of various reactive species, such as hydroxyl (HO•), chlorine (Cl•), and chlorite (B76162) (ClO•) radicals, in the degradation process. mdpi.comresearchgate.net

Table 4: Stability Profile of Cetirizine (as an indicator for 3-Chlorocetirizine)

| Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis | Significant degradation (up to 19%) at 105°C. | nih.gov |

| Base Hydrolysis | Significant degradation (up to 15%) at 105°C; other studies show high stability. | nih.govnih.gov |

| Oxidation | Unstable in the presence of H₂O₂. | nih.gov |

| Photolytic (Sunlight/UV) | Degradation observed (9-10%). | nih.gov |

Formation of Process-Related Impurities and Degradants

3-Chlorocetirizine is itself considered a process-related impurity in the synthesis of levocetirizine (B1674955) and cetirizine. scribd.comgenotekbio.compharmaffiliates.com Its formation can occur during the chlorination of cetirizine, a potential step in some synthetic routes.

Beyond being an impurity itself, the degradation of 3-Chlorocetirizine can lead to the formation of other degradants. These would include the products of oxidation, reduction, hydrolysis, and photolysis as discussed in the preceding sections. For example, oxidation can lead to the formation of N-oxides, while hydrolysis can cleave parts of the molecule. nih.govnih.gov Analysis of cetirizine has also identified other process-related impurities, such as (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid and bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether, which could potentially have 3-chloro analogues. ijsrset.com

Table 5: Potential Impurities and Degradants Related to 3-Chlorocetirizine

| Compound Name | Classification | Source/Formation Pathway | Reference |

|---|---|---|---|

| 3-Chlorocetirizine | Process-Related Impurity | Synthesis of Levocetirizine/Cetirizine. | scribd.comgenotekbio.com |

| 3-Chlorocetirizine N-oxide | Degradant | Oxidation of 3-Chlorocetirizine. | nih.gov |

| Alcohols/Amines | Degradant | Reduction of 3-Chlorocetirizine. | |

| Hydrolytic Products | Degradant | Acid/base hydrolysis. | nih.gov |

Future Research Directions and Advanced Applications in Chemical Science

Exploration of 3-Chlorocetirizine as a Synthetic Scaffold for Novel Chemical Entities

The concept of a molecular scaffold is fundamental in medicinal chemistry, where a core structure is used as a template to generate a library of new compounds. lifechemicals.com 3-Chlorocetirizine is a compelling candidate for such a scaffold-based design. Its structure is a derivative of cetirizine (B192768), a compound with known biological activity, providing a validated starting point for chemical modification. ontosight.ai The scaffold consists of a 3-chlorophenyl group, a central piperazine (B1678402) ring, and an ethoxyacetic acid side chain, each offering points for chemical diversification.

Researchers can leverage this scaffold to create novel chemical entities through various synthetic strategies. The process, often described as "scaffold decoration," involves attaching different functional groups at specific points on the core structure. lifechemicals.comchemdiv.com For instance, the chlorine atom on the phenyl ring can be replaced through nucleophilic substitution reactions, or the piperazine ring can be modified. These modifications aim to develop compounds with new or enhanced properties, moving beyond the original antihistaminic activity. ontosight.ai This approach, which uses a known molecule's core to build new ones, is a cornerstone of modern drug discovery and materials science. lifechemicals.comnih.gov

Development of Novel Analogs with Tuned Chemical and Biological Properties

The synthesis of novel analogs of 3-Chlorocetirizine allows for the fine-tuning of its chemical and biological characteristics. The introduction of the chlorine atom at the 3-position of the phenyl ring, which differentiates it from its parent compound, is known to alter properties such as receptor binding affinity. ontosight.ai By systematically modifying the structure, chemists can explore structure-activity relationships to develop compounds with tailored functions.

Key modification strategies include:

Altering the Phenyl Ring Substitution: Replacing the 3-chloro group with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially impacting its interactions with biological targets.

Modifying the Piperazine Core: The nitrogen atoms of the piperazine ring are key sites for derivatization. Introducing different substituents can alter the compound's solubility, lipophilicity, and metabolic stability.

Varying the Side Chain: The ethoxyacetic acid side chain contributes to the molecule's zwitterionic character. Esterification, amidation, or replacing it with alternative linkers could produce prodrugs or analogs with different pharmacokinetic profiles.

Limited data on the pharmacological activity of the 3-chlorophenyl analog of cetirizine suggest it is an area ripe for exploration as a variant antihistamine. The creation of related derivatives, such as those with bis(4-fluorophenyl)methyl groups instead of the chloro-substituted benzhydryl moiety, further highlights the potential for developing a wide range of analogs.

Table 1: Potential Modifications of the 3-Chlorocetirizine Scaffold

| Modification Site | Example Modification | Potential Impact on Properties |

|---|---|---|

| 3-Chlorophenyl Group | Substitution of Chlorine with Fluorine or a Methoxy Group | Altered electronic distribution, potentially tuning receptor binding affinity and selectivity. |

| Piperazine Ring | N-alkylation or N-acylation | Modified solubility, basicity, and metabolic pathway. |

| Ethoxyacetic Acid Chain | Conversion to a methyl ester or an amide | Creation of a prodrug, altered absorption and distribution characteristics. |

Refinement of Analytical Methodologies for Complex Research Matrices

The detection and quantification of 3-Chlorocetirizine, particularly in complex biological or environmental samples, necessitate sophisticated analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) are used for purity analysis, more advanced approaches are required for trace-level detection in challenging matrices like blood plasma.

For robust characterization and purity assessment, a combination of methods is essential:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structural identity of the molecule.

High-Resolution Mass Spectrometry (HRMS): Provides precise molecular weight validation.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of a sample.

When analyzing complex research matrices, matrix effects can interfere with accurate quantification. To overcome this, researchers can employ sample pre-concentration techniques such as Solid-Phase Extraction (SPE) or liquid-liquid extraction. These methods are often paired with highly sensitive detection systems like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of isotope-labeled internal standards is also a key strategy to correct for matrix effects and improve the accuracy of quantification.

Table 2: Advanced Analytical Techniques for 3-Chlorocetirizine Analysis

| Technique | Primary Application | Considerations for Complex Matrices |

|---|---|---|

| HPTLC | Separation and quantification in pharmaceutical forms. | High sensitivity and accuracy for quality control. |

| HPLC-UV | Purity analysis and routine quantification. | Standard for purity assessment against a reference material. |

| UPLC-MS/MS | Trace-level quantification in biological fluids (e.g., plasma). | Requires sample pre-concentration (SPE) and use of isotope-labeled internal standards to mitigate matrix effects. |

| NMR Spectroscopy | Unambiguous structural confirmation. | Essential for characterizing novel analogs and identifying impurities. |

| HRMS | Exact mass determination and molecular formula validation. | Confirms molecular weight with high precision. |

Theoretical Predictions for New Chemical Reactivity or Molecular Interactions

Computational chemistry offers powerful tools for predicting the behavior of molecules like 3-Chlorocetirizine, guiding experimental work and providing insights into its potential reactivity and interactions. These theoretical methods can simulate molecular properties and dynamics, saving significant time and resources in the laboratory.

Density Functional Theory (DFT): This quantum mechanical method can be used to predict structural parameters and spectroscopic properties. For instance, DFT simulations can predict ¹³C chemical shifts with high accuracy (<2 ppm deviation), which aids in the structural elucidation of complex analogs.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is ideal for simulating chemical reactions in complex environments. It could be used to model the hydrolysis of 3-Chlorocetirizine under different pH conditions, predicting its stability in physiological environments like the stomach or blood plasma.

Molecular Dynamics (MD): MD simulations can predict the dynamic behavior of molecules in solution. This can be used to forecast properties like solubility by modeling the dissociation of salt forms (e.g., dihydrochloride) in water. These simulations can also provide insights into how the molecule might bind to a biological target by modeling their interaction over time.

These computational approaches allow for the in silico screening of potential new analogs, prioritizing the synthesis of compounds with the most promising predicted properties.

Table 3: Theoretical Methods and Their Applications to 3-Chlorocetirizine Research

| Theoretical Method | Predicted Property or Interaction | Relevance to Chemical Science Research |

|---|---|---|

| Density Functional Theory (DFT) | NMR chemical shifts, electronic structure. | Aids in structural confirmation of new synthetic analogs. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways, hydrolysis rates at physiological pH. | Predicts chemical stability and potential metabolic fate without initial lab work. |

| Molecular Dynamics (MD) | Solubility, salt dissociation, conformational changes. | Guides formulation development and helps visualize molecular interactions with target proteins. |

Q & A

Q. How can computational modeling enhance the design of 3-Chlorocetirizine derivatives with improved selectivity?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities toward target receptors (e.g., H1 histamine). Validate in silico results with SPR (surface plasmon resonance) for kinetic binding assays. Iterate designs using QSAR models to balance potency and solubility .

Data Presentation and Reproducibility

- Tables : Include comparative data (e.g., synthetic yields, spectral peaks) with standard deviations. Avoid duplicating figures in text .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and data availability statements in acknowledgments .

- Supplemental Materials : Archive raw spectra, computational input files, and statistical code in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.